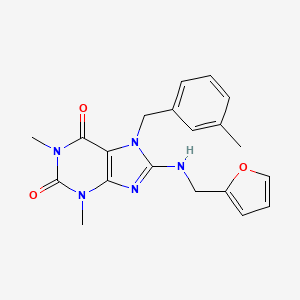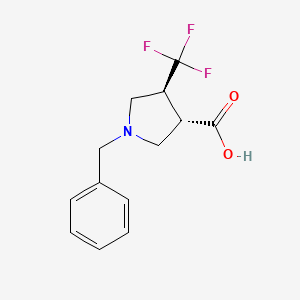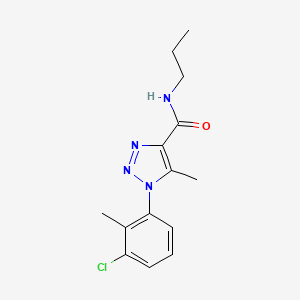![molecular formula C21H20ClN3O3 B2983323 6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 330208-59-8](/img/structure/B2983323.png)
6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one” is a benzodiazepine derivative . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact name, structure, or class of your compound suggests that it might have similar properties or uses, but without specific studies or data, this can’t be confirmed.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a benzodiazepine core, which is a bicyclic structure consisting of a benzene ring fused to a diazepine ring . It also has a 4-chloro-3-nitrophenyl substituent, which is a phenyl (benzene) ring with chlorine and nitro groups attached.Aplicaciones Científicas De Investigación
Molecular Properties and Synthesis
The molecular properties of benzodiazepine derivatives, including those similar to the specified compound, have been a subject of interest due to their biological activities, such as carcinostatic properties and effectiveness in relieving anxiety with lower addiction potential compared to other drugs. The pharmacokinetic differences among these compounds primarily influence their clinical effects. This has spurred research into synthesis methods for substituted benzodiazepines to explore their reactivity and mechanisms in biological systems (S. Abirou et al., 2007).
Antianxiety and Anticancer Activity
Benzodiazepine derivatives have shown potential as antianxiety agents and intermediates in synthesizing compounds with anticancer activity. For instance, certain 5-aryl-1,5-dihydro-2H-1,4-benzodiazepin-2-one derivatives displayed potent antipentylenetetrazole activity, indicating their potential in antianxiety treatments (M. Ogata et al., 1977). Moreover, the synthesis of 5-substituted 2-methylbenzimidazoles, including benzodiazepine derivatives, tested against various human cancer cell lines, found some compounds to be potent, highlighting the anticancer potential of benzodiazepine derivatives (S. I. El-Naem et al., 2003).
Novel Compounds with Anxiolytic Properties
Research has also been conducted on novel benzodiazepine derivatives, such as ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, for their potential as safe and potent antianxiety agents. These compounds have demonstrated high affinity for central benzodiazepine receptors (CBRs) in both bovine and human cortical brain membranes, with certain derivatives showing a partial agonist profile, indicating potential therapeutic benefits without typical benzodiazepine side effects (M. Anzini et al., 2008).
Structural and Spectroscopic Analysis
The structural and spectroscopic analysis of benzodiazepine derivatives, such as the study of mass spectral fragmentation patterns, provides insights into their chemical properties and potential pharmacological activities. These analyses are crucial for understanding the interaction of these compounds with biological systems and for developing new therapeutic agents (M. D. R. Arellano et al., 1982).
Mecanismo De Acción
Target of Action
Similar compounds, such as benzodiazepines, primarily target the gamma-aminobutyric acid (gaba) receptors in the central nervous system . These receptors are associated with inhibitory neurotransmission, and their activation leads to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects .
Mode of Action
Benzodiazepines enhance the effect of GABA, an inhibitory neurotransmitter, by binding to central benzodiazepine receptors associated with GABA receptors . This binding facilitates the opening of chloride channels and leads to hyperpolarization of the neuron, making it less excitable .
Biochemical Pathways
The compound likely affects the GABAergic pathway, given its potential similarity to benzodiazepines. Activation of the GABA receptor leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability . This can lead to downstream effects such as sedation, muscle relaxation, and reduced anxiety .
Pharmacokinetics
Benzodiazepines, which are lipophilic, are rapidly absorbed and distributed throughout the body, including the brain . They are metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include decreased neuronal excitability, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects .
Propiedades
IUPAC Name |
6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-21(2)10-16-19(18(26)11-21)20(24-15-6-4-3-5-14(15)23-16)12-7-8-13(22)17(9-12)25(27)28/h3-9,20,23-24H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXCKXPPSFREQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2983242.png)
![Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B2983243.png)
![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/no-structure.png)
![2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2983245.png)

![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2983251.png)

![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2983256.png)


![8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2983260.png)
